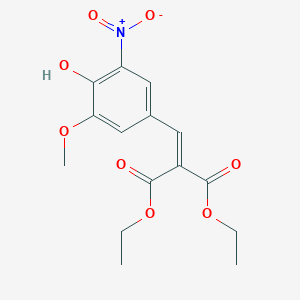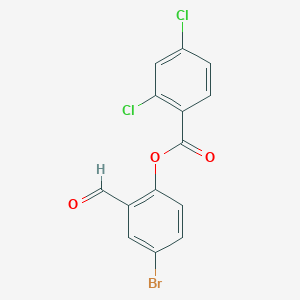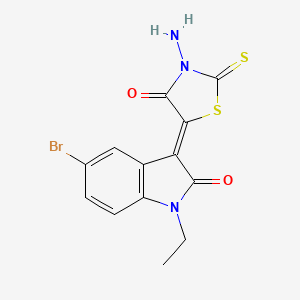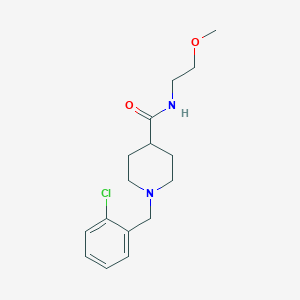![molecular formula C19H16BrN3O3 B5011065 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5011065.png)
2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile
Overview
Description
2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile is a useful research compound. Its molecular formula is C19H16BrN3O3 and its molecular weight is 414.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.03750 g/mol and the complexity rating of the compound is 834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
The chromeno-carbonitrile compound, including derivatives like 2-amino-7,7-dimethyl-1′,3′,5-trioxo-1′,3′,5,6,7,8-hexahydrospiro[chromene-4,2′-indene]-3-carbonitrile, has been studied for its role as a corrosion inhibitor. These compounds, synthesized using green chemistry principles, were found to effectively inhibit corrosion in mild steel in acidic solutions. Computational simulations and experimental methods revealed mixed-type corrosion inhibition characteristics, with effectiveness varying among different derivatives. This application is significant in industries where steel corrosion is a concern, particularly in acidic environments (Quadri et al., 2021).
Synthetic Utility in Heterocyclic Chemistry
Compounds like 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile serve as versatile precursors in the synthesis of novel bis(spirooxindoles) and other heterocyclic structures. Their multicomponent reaction capabilities allow for the creation of complex molecules, which is valuable in pharmaceutical research and material science. The ability to generate diverse derivatives through these reactions expands the possibilities for new drug development and material innovation (Ghozlan et al., 2017).
Crystallography and Structural Analysis
The study of 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile and its derivatives has contributed significantly to the field of crystallography. X-ray diffraction techniques have been employed to determine the crystal structures of these compounds, providing insights into their molecular conformations and interactions. This research is vital in understanding the physical and chemical properties of these compounds, which is essential for their application in various fields, including materials science and drug design (Sharma et al., 2015).
Radiochemistry and Imaging Applications
Derivatives of this compound have been explored in the field of radiochemistry. The synthesis of carbon-11-labeled 4-aryl-4H-chromenes, which include variants of this compound, has shown potential as new positron emission tomtomography (PET) agents for imaging apoptosis in cancer. These compounds, synthesized with a focus on radiochemical purity and specific activity, offer a new avenue for non-invasive imaging techniques in oncology, aiding in the diagnosis and monitoring of cancer (Gao et al., 2010).
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been investigated. Research in this area focuses on evaluating the efficacy of these compounds against various pathogenic microbial strains. This research is crucial in the ongoing search for new and effective antimicrobial agents, especially in the face of increasing antibiotic resistance (Moshafi et al., 2016).
Catalysis and Green Chemistry
The compound and its derivatives are also studied in the context of green chemistry and catalysis. They have been used in oxidative difunctionalization processes and multicomponent assembling reactions, demonstrating their potential as catalysts in organic synthesis. The exploration of these compounds in green chemistry highlights their role in developing more environmentally friendly and sustainable chemical processes (Nagamani et al., 2019).
properties
IUPAC Name |
2'-amino-5-bromo-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c1-18(2)6-13(24)15-14(7-18)26-16(22)11(8-21)19(15)10-5-9(20)3-4-12(10)23-17(19)25/h3-5H,6-7,22H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIBLLPMJOMCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=C(C=CC(=C4)Br)NC3=O)C(=C(O2)N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine](/img/structure/B5010985.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5011003.png)
methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5011019.png)


![N-allyl-N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5011031.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5011037.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5011039.png)

![3-chloro-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzonitrile](/img/structure/B5011053.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011068.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5011077.png)